![molecular formula C20H16N2OS B12091505 N-[([1,1'-Biphenyl]-3-yl)carbamothioyl]benzamide CAS No. 76838-57-8](/img/structure/B12091505.png)
N-[([1,1'-Biphenyl]-3-yl)carbamothioyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[([1,1’-Biphenyl]-3-yl)carbamothioyl]benzamide is a chemical compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. The structure of N-[([1,1’-Biphenyl]-3-yl)carbamothioyl]benzamide consists of a biphenyl group attached to a carbamothioyl group, which is further connected to a benzamide moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[([1,1’-Biphenyl]-3-yl)carbamothioyl]benzamide typically involves the reaction of 3-aminobiphenyl with benzoylisothiocyanate in the presence of a suitable solvent such as acetone. The reaction is carried out at elevated temperatures, usually around 50°C, and requires stirring for several hours to ensure complete conversion. The product is then isolated through filtration and recrystallization to obtain a pure compound .
Industrial Production Methods
Industrial production of N-[([1,1’-Biphenyl]-3-yl)carbamothioyl]benzamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for various applications.
化学反应分析
Types of Reactions
N-[([1,1’-Biphenyl]-3-yl)carbamothioyl]benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Amines, alcohols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile at moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted thiourea derivatives
科学研究应用
N-[([1,1’-Biphenyl]-3-yl)carbamothioyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. It is used in various bioassays to evaluate its efficacy and mechanism of action.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases. Its derivatives have shown promise in preclinical studies for their pharmacological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers, coatings, and catalysts.
作用机制
The mechanism of action of N-[([1,1’-Biphenyl]-3-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. The binding interactions are typically mediated through hydrogen bonding, hydrophobic interactions, and π-π stacking with the target molecules .
相似化合物的比较
N-[([1,1’-Biphenyl]-3-yl)carbamothioyl]benzamide can be compared with other similar compounds, such as:
N-[(4-Phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide: Similar structure but with a thiazole ring instead of a biphenyl group. Exhibits different biological activities and reactivity.
N-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]benzamide: Contains a pyrazole ring, leading to distinct chemical and biological properties.
N-(Benzo[d]oxazol-2-ylcarbamothioyl)-2/4-substituted benzamides: Benzoxazole derivatives with varying substituents, showing diverse pharmacological activities.
属性
CAS 编号 |
76838-57-8 |
|---|---|
分子式 |
C20H16N2OS |
分子量 |
332.4 g/mol |
IUPAC 名称 |
N-[(3-phenylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C20H16N2OS/c23-19(16-10-5-2-6-11-16)22-20(24)21-18-13-7-12-17(14-18)15-8-3-1-4-9-15/h1-14H,(H2,21,22,23,24) |
InChI 键 |
GERGQEWDJQXHNW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![S-2-Benzothiazolyl (alphaZ)-5-amino-I+/--[(triphenylmethoxy)imino]-1,2,4-thiadiazole-3-ethanethioate](/img/structure/B12091427.png)
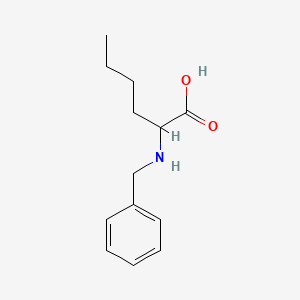
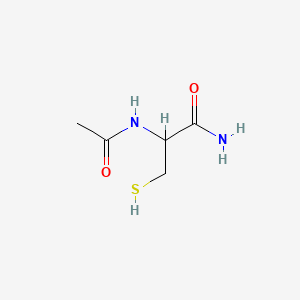
![6-[(Propan-2-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B12091447.png)
![6-Chloro-2-(4-pyridinylmethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione](/img/structure/B12091449.png)
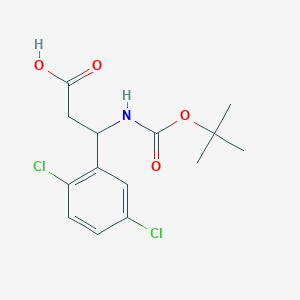
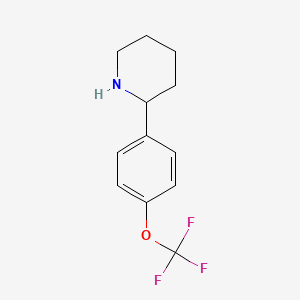
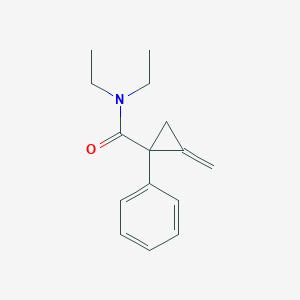





![2-Methyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine](/img/structure/B12091506.png)
